REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9]C(C)=[N:7][C:6]=2[CH:11]=1.Cl>C(O)CO.[OH-].[Na+]>[NH2:7][C:6]1[CH:11]=[C:2]([F:1])[CH:3]=[CH:4][C:5]=1[SH:9] |f:3.4|
|
Name
|
|
Quantity
|
1.2 g
|
Type
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reactant
|
Smiles
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FC=1C=CC2=C(N=C(S2)C)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
129 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The solution was cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc (2×50 ml)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue (1.01 g, 98%) was used directly in the next step without purification
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=CC(=C1)F)S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |